molecular formula C14H16N2O4 B2451626 (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1174020-25-7

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B2451626
CAS No.: 1174020-25-7
M. Wt: 276.292
InChI Key: UMHGLONVYIYIOU-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHGLONVYIYIOU-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-25-7
Record name (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the benzyloxy group, and the final carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to reduce costs and improve scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and safety in large-scale production.

Chemical Reactions Analysis

Nitrile Hydrolysis to Carboxylic Acid

The compound’s carboxylic acid group can originate from nitrile precursors. A key synthesis step involves hydrolyzing (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carbonitrile (II) using trimethylsilyl chloride (TMSCl) in methanol at controlled temperatures (‑15°C to ‑20°C) . This reaction proceeds via acidic activation of the nitrile, followed by nucleophilic addition of water.

Reagents :

  • Trimethylsilyl chloride (TMSCl)

  • Methanol (solvent)

Conditions :

  • Temperature: ‑15°C to ‑20°C

  • Reaction time: 17 hours

Outcome :
Quantitative conversion to the carboxylic acid derivative with >97% purity .

Amide Bond Formation

The carboxylic acid undergoes amidation to form pharmacologically relevant derivatives. In one protocol, the acid reacts with ammonium chloride (NH4Cl) in the presence of coupling agents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Reagents :

  • EDCI (5.2 g, 27.2 mmol)

  • HOBt (3.7 g, 27.2 mmol)

  • DIPEA (5.8 mL, 36.2 mmol) as base

Conditions :

  • Solvent: DMF at room temperature

  • Reaction time: 17 hours

Outcome :
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is obtained in 80% yield (4.0 g) after silica gel chromatography .

Salt Formation

The carboxylic acid forms stable salts, critical for improving solubility and crystallinity. Conversion to the sodium salt is achieved using sodium 2-ethylhexanoate in acetone:

Reagents :

  • Sodium 2-ethylhexanoate (132.34 g, 796 mmol)

Conditions :

  • Solvent: Acetone

  • Temperature: 25–30°C

  • Reaction time: 16 hours

Outcome :
Crystalline sodium salt with characteristic XRPD peaks (4.37°, 4.93°, 6.02° 2θ) and stability under storage .

Deprotection of Benzyl Ether

The benzyloxy group is removed under hydrogenolytic or acidic conditions to yield intermediates for β-lactamase inhibitors.

Reagents :

  • Hydrogen gas (H₂) with palladium catalyst

  • Hydrochloric acid (HCl)

Conditions :

  • Hydrogenolysis: 1 atm H₂, room temperature

  • Acidic cleavage: 2N HCl at pH 2

Outcome :
Cleavage of the benzyl ether generates (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, a pharmacophore in avibactam derivatives .

Intramolecular Cyclization

The diazabicyclo framework is formed via urea cyclization. A compound of Formula (E) undergoes intramolecular urea formation using triphosgene and triethylamine:

Reagents :

  • Triphosgene (COCl₂)₃

  • Triethylamine (base)

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

Outcome :
High-yield cyclization to the bicyclic structure, confirmed by NMR (δ 7.33–7.41 ppm for benzyl protons) .

Ester Hydrolysis

Ester derivatives of the compound are hydrolyzed to regenerate the carboxylic acid. For example, benzyl ester intermediates are cleaved using lithium hydroxide (LiOH):

Reagents :

  • LiOH (1.2 equiv)

  • HCl (for pH adjustment)

Conditions :

  • Solvent: THF/water mixture

  • Temperature: 0°C to room temperature

Outcome :
Quantitative conversion to the free acid, isolated via extraction with dichloromethane .

Stability and Reaction Optimization

Critical parameters for maintaining integrity during reactions include:

  • pH Control : Hydrolysis and cyclization require pH 8–10 (adjusted with NaHCO₃ or HCl) .

  • Temperature : Reactions involving labile intermediates (e.g., nitrile hydrolysis) are performed below ‑15°C .

  • Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance reaction rates for amidation and salt formation .

Scientific Research Applications

Synthesis and Derivatives

The compound serves as an intermediate in the synthesis of various antibacterial agents. For instance, it has been utilized in the preparation of sodium salts that exhibit enhanced stability compared to its free acid form, which has implications for storage and handling in pharmaceutical formulations .

Table 1: Synthesis Overview

StepReaction TypeConditionsProduct
1ReductionSulfuric acid, sodium triacetoxy borohydride(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
2CyclizationTriethylamine, triphosgeneIntermediate compound
3HydrolysisLiOH, HClSodium salt of this compound

Medicinal Applications

The compound has been identified as a precursor for synthesizing various antibacterial agents. Its derivatives have shown promising activity against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.

Case Study: Antibacterial Activity

A study investigated the use of this compound in the synthesis of a new class of antibiotics targeting Gram-negative bacteria. The results indicated that the synthesized compounds exhibited significant antibacterial activity with minimal toxicity to human cells .

Stability and Formulation

Research has demonstrated that the sodium salt form of this compound exhibits improved stability compared to its acidic counterpart. This stability is crucial for pharmaceutical applications where prolonged shelf life is necessary.

Table 2: Stability Comparison

Formulation TypeStability (Months)Observations
Free Acid3Decomposes rapidly
Sodium Salt12Stable at room temp

Mechanism of Action

The mechanism of action of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid include other bicyclic diazabicyclo compounds with different substituents. Examples include:

  • (2S,5R)-6-(methoxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
  • (2S,5R)-6-(ethoxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific benzyloxy substituent, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, also known as a derivative of avibactam, plays a significant role in the development of novel antibacterial agents. This bicyclic structure is noteworthy for its potential to combat antibiotic resistance through its mechanism of action against various beta-lactamases.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 1174020-25-7

This compound functions primarily as a beta-lactamase inhibitor. It forms a reversible complex with the enzyme's active site, preventing the hydrolysis of beta-lactam antibiotics and thereby enhancing their efficacy against resistant bacterial strains .

Antibacterial Efficacy

Research indicates that this compound exhibits potent antibacterial activity against a range of Gram-negative pathogens, including:

  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

In vitro studies have shown that it effectively inhibits penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The inhibition of PBPs leads to bacterial cell lysis and death .

Case Studies

  • Study on Inhibition Profiles :
    A study evaluated the inhibition of various beta-lactamases by this compound alongside other derivatives. Results demonstrated that this compound had superior inhibitory effects against KPC-2 and CTX-M-15 enzymes compared to traditional inhibitors like clavulanic acid and sulbactam .
  • In Vivo Efficacy :
    In animal models, the sodium salt form of the compound was tested for its therapeutic potential against infections caused by multidrug-resistant bacteria. The results indicated significant reductions in bacterial load and improved survival rates in treated subjects compared to controls .

Comparative Analysis with Other Compounds

Compound NameMolecular WeightActivity Against Beta-LactamasesNotes
This compound276.29 g/molBroad spectrum activity against class A and C beta-lactamasesEffective in vivo
Avibactam250.28 g/molEffective against class A and C beta-lactamasesSuicidal inhibitor
Clavulanic Acid224.25 g/molLimited against certain serine beta-lactamasesSuicidal inhibitor

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves cyclization of β-lactam precursors with benzyloxy protection at position 6. Critical steps include optimizing reaction temperature (e.g., 0–25°C for stereocontrol) and using chiral catalysts or resolving agents to maintain the (2S,5R) configuration. Post-synthesis, stereochemical validation requires chiral HPLC (e.g., Chiralpak® AD-H column) or X-ray crystallography .
  • Data Contradiction : Conflicting reports on yield (30–65%) may arise from benzyloxy group sensitivity to acidic conditions. Redesigning protecting groups (e.g., tert-butyldimethylsilyl) could mitigate premature deprotection .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Use a combination of 1H^1H- and 13C^{13}C-NMR to assign bicyclo[3.2.1]octane ring protons and carbonyl groups. For example, the 7-oxo group appears as a singlet at δ 175–180 ppm in 13C^{13}C-NMR. IR spectroscopy (C=O stretch at 1680–1720 cm1^{-1}) and high-resolution mass spectrometry (HRMS) further validate molecular integrity .

Q. How can researchers assess the compound’s β-lactamase inhibitory activity in preliminary assays?

  • Methodology : Perform enzyme inhibition assays using purified β-lactamases (e.g., TEM-1 or CTX-M-15) with nitrocefin as a chromogenic substrate. Measure IC50_{50} values under physiologically relevant conditions (pH 7.4, 37°C). Include clavulanic acid as a positive control to benchmark activity .

Advanced Research Questions

Q. What strategies address low bioavailability observed in in vivo studies of this bicyclic β-lactam derivative?

  • Methodology : Modify the benzyloxy group to improve solubility. For instance, replace it with a sulfonate (e.g., 6-(sulfooxy) analog, CAS 1192500-31-4) to enhance hydrophilicity. Evaluate pharmacokinetics (Cmax_{max}, t1/2_{1/2}) in rodent models using LC-MS/MS quantification .
  • Data Contradiction : Discrepancies in plasma stability may stem from esterase-mediated hydrolysis. Incorporate prodrug strategies (e.g., pivaloyloxymethyl esters) to delay metabolism .

Q. How does the stereochemistry at positions 2 and 5 influence binding to penicillin-binding proteins (PBPs)?

  • Methodology : Compare the (2S,5R) isomer with its (2R,5S) counterpart using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (e.g., AutoDock Vina) can predict interactions with PBP2a (Methicillin-resistant Staphylococcus aureus target) .
  • Key Finding : The (2S,5R) configuration aligns the carboxylate group with Lys73 in PBP2a, enhancing acylation efficiency by 10-fold compared to the inverse isomer .

Q. What experimental designs resolve discrepancies in reported MIC values against Gram-negative pathogens?

  • Methodology : Standardize broth microdilution assays per CLSI guidelines (e.g., cation-adjusted Mueller-Hinton broth). Test against isogenic strains with varying porin expression (e.g., E. coli ΔompF/ΔompC) to isolate permeability effects. Include efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation during long-term storage?

  • Methodology : Store lyophilized powder under inert gas (argon) at −80°C. For solution storage, use DMSO with stabilizers (e.g., 0.1% BHT) and avoid repeated freeze-thaw cycles. Monitor degradation via UPLC-UV at 254 nm monthly .

Q. What computational tools predict metabolic hotspots in this compound?

  • Methodology : Use in silico platforms like StarDrop™ or MetaSite to identify labile sites (e.g., benzyloxy cleavage). Validate predictions with microsomal incubation studies (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.